molecular formula C18H21ClN4O2S B2418525 1-(3-Chlorophenyl)-3-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea CAS No. 921491-83-0

1-(3-Chlorophenyl)-3-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea

Cat. No. B2418525
CAS RN: 921491-83-0
M. Wt: 392.9
InChI Key: IAVHLBUNUOHLDX-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is a chemical compound that has been the subject of scientific research due to its potential use in medicinal chemistry. It is a thiazolylurea derivative that has been synthesized by researchers for its potential use as an anticancer agent.

Scientific Research Applications

Synthesis and Structural Characterization

Novel derivatives of urea compounds, including those with similar structural frameworks to 1-(3-Chlorophenyl)-3-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea, have been synthesized and characterized, showing potential in various applications. For instance, the synthesis and structure of novel 4,5‐disubstituted thiazolyl urea derivatives have been explored, demonstrating promising antitumor activities. The structural elucidation of these compounds involves elemental analysis, NMR, and X-ray diffraction analysis (Ling et al., 2008).

Biological Activities

A diverse range of biological activities has been associated with urea derivatives, indicative of their potential in scientific research beyond their structural interest. For example, compounds structurally related to 1-(3-Chlorophenyl)-3-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea have demonstrated significant antitumor, antioxidant, and insecticidal effects. These findings suggest a versatile application of urea derivatives in developing new therapeutic agents and insecticides. Notably, some derivatives have shown promising results in inhibiting tumor metastasis and possessing potent antioxidant activities, highlighting their potential as novel agents for further investigation in the field of cancer research and antioxidant development (Xia, 2011; Reddy et al., 2015).

Molecular Studies and Computational Analysis

Computational and theoretical studies on urea derivatives, including molecular structure analysis and spectroscopic studies, have provided insights into their electronic, optical, and nonlinear optical properties. These studies facilitate the understanding of the compound's behavior at the molecular level, which is crucial for designing materials with specific electronic or optical characteristics. For instance, the analysis of tri-substituted ureas derived from N-methylpiperazine has revealed information about their spectroscopic behavior and conformational studies, aiding in the development of materials with desired electronic properties (Iriepa & Bellanato, 2013).

properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2S/c1-12-4-3-7-23(10-12)16(24)9-15-11-26-18(21-15)22-17(25)20-14-6-2-5-13(19)8-14/h2,5-6,8,11-12H,3-4,7,9-10H2,1H3,(H2,20,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVHLBUNUOHLDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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